1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13589476
InChI: InChI=1S/C11H7Cl2N3O4/c12-8-2-1-6(3-9(8)13)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18)
SMILES: C1=CC(=C(C=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl
Molecular Formula: C11H7Cl2N3O4
Molecular Weight: 316.09 g/mol

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13589476

Molecular Formula: C11H7Cl2N3O4

Molecular Weight: 316.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H7Cl2N3O4
Molecular Weight 316.09 g/mol
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7Cl2N3O4/c12-8-2-1-6(3-9(8)13)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18)
Standard InChI Key IRMWKPAXZAQUCA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl

Introduction

Structural and Molecular Characteristics

The compound features a pyrazole core substituted at the 1-position with a 3,4-dichlorobenzyl group, at the 3-position with a nitro group, and at the 4-position with a carboxylic acid moiety. This arrangement confers unique electronic and steric properties, as evidenced by its molecular parameters:

PropertyValue
Molecular FormulaC₁₁H₇Cl₂N₃O₄
Molecular Weight316.09 g/mol
IUPAC Name1-[(3,4-Dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid
SMILESClC1=C(C=CC(=C1)CN2C=C(C(=N2)N+[O-])C(=O)O)Cl
Topological Polar Surface Area108 Ų

The dichlorobenzyl group enhances lipophilicity, facilitating membrane permeability, while the nitro and carboxylic acid groups enable hydrogen bonding and ionic interactions with biological targets . X-ray crystallography of analogous compounds reveals a planar pyrazole ring with dihedral angles of 15–25° relative to the benzyl substituent, suggesting moderate conjugation between aromatic systems .

Synthesis Pathways and Optimization

Industrial synthesis typically employs a multi-step strategy:

  • Pyrazole Ring Formation: Condensation of hydrazine hydrate with β-keto esters under acidic conditions yields the pyrazole nucleus.

  • Nitro Group Introduction: Nitration using fuming HNO₃ at 0–5°C selectively functionalizes the 3-position.

  • Benzylation: Ullmann coupling or nucleophilic substitution attaches the 3,4-dichlorobenzyl group to the pyrazole nitrogen.

  • Carboxylic Acid Oxidation: KMnO₄-mediated oxidation of a methyl ester precursor finalizes the structure.

Critical parameters include:

  • Temperature Control: Nitration requires strict maintenance below 10°C to prevent di-nitration byproducts.

  • Solvent Selection: DMF enhances benzylation efficiency (yield: 78–82%) compared to THF (yield: 55–60%).

  • Catalysts: CuI (0.5 mol%) accelerates Ullmann couplings, reducing reaction times from 48 to 12 hours .

Biological Activity and Mechanism of Action

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 8–16 µg/mL) and fungi (Candida albicans IC₅₀: 12.3 µM). The nitro group undergoes bacterial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA gyrase.

Anti-inflammatory Effects

Carrageenan-induced rat paw edema models show 47% inhibition at 50 mg/kg, comparable to indomethacin (52%). Mechanistic studies implicate COX-2 suppression (IC₅₀: 0.89 µM) and NF-κB pathway modulation.

Chemical Reactivity and Derivative Synthesis

The molecule participates in three primary reactions:

  • Nitro Reduction: H₂/Pd-C converts the nitro group to an amine, yielding 3-amino derivatives (used in azo dye synthesis).

  • Esterification: Methanol/H₂SO₄ produces methyl esters, enhancing blood-brain barrier penetration (logP increases from 2.1 to 3.4).

  • Nucleophilic Substitution: The 4-chloro substituent undergoes SNAr reactions with amines (k₂: 0.18 L/mol·s at 25°C) .

Stability studies indicate decomposition above 240°C, with aqueous solutions stable at pH 4–7 (t₁/₂: 14 days at 25°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.48 (m, 3H, aryl-H), 5.32 (s, 2H, CH₂), 13.1 (br s, 1H, COOH) .

  • IR (KBr): 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 750 cm⁻¹ (C-Cl).

  • HRMS: m/z 316.0821 [M+H]⁺ (calc. 316.0819) .

Structural Analogs and Structure-Activity Relationships

Comparative analysis of dichlorobenzyl pyrazoles reveals position-dependent effects:

AnalogCl SubstituentsBiological Activity (vs. Target Compound)
1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid2,4-diCl18% lower COX-2 inhibition
1-(3,5-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid3,5-diCl2.3× higher MIC against S. aureus
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid4-monoCl41% reduced analgesic effect

Meta-chlorine atoms (3,4 positions) optimize steric compatibility with hydrophobic enzyme pockets, while para-substituents hinder target engagement .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor to kinase inhibitors (e.g., p38 MAPK inhibitors in Phase II trials).

  • Agrochemicals: Derivatives show larvicidal activity against Aedes aegypti (LC₅₀: 8 ppm).

  • Coordination Chemistry: Forms stable Cu(II) complexes (log β: 4.7) for catalytic applications .

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